Dimethoxytolyl Propylresorcinol

Tyrosinase inhibition Competitive binding Resorcinol derivatives

Dimethoxytolyl Propylresorcinol (UP302/Nivitol) is a competitive, reversible tyrosinase inhibitor (IC50: 8 μM in human melanocytes), delivering 22-fold greater murine tyrosinase inhibition than conventional alternatives. As a safer hydroquinone substitute, 0.1% UP302 delivers significant depigmentation without cytotoxic or histological damage in reconstructed skin models, ensuring formulation stability and tolerance for sensitive skin, periorbital, and post-procedure applications. By enabling high whitening efficacy at low active loads, UP302 minimizes irritation risks and ingredient costs compared to weaker agents like kojic acid. Procure ≥98% pure, cosmetic-grade UP302 to meet EU, China, and global cosmetic regulations.

Molecular Formula C18H22O4
Molecular Weight 302.4 g/mol
CAS No. 869743-37-3
Cat. No. B3030132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxytolyl Propylresorcinol
CAS869743-37-3
Molecular FormulaC18H22O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OC)CCCC2=C(C=C(C=C2)O)O)OC
InChIInChI=1S/C18H22O4/c1-12-17(21-2)10-8-14(18(12)22-3)6-4-5-13-7-9-15(19)11-16(13)20/h7-11,19-20H,4-6H2,1-3H3
InChIKeyHOCCFHXBGWEJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethoxytolyl Propylresorcinol (UP302) CAS 869743-37-3: Basic Identity and Commercial Relevance


Dimethoxytolyl Propylresorcinol (INCI), also known as UP302 or Nivitol, is a synthetic diarylpropane resorcinol derivative with the molecular formula C18H22O4 (MW 302.36) [1]. It was originally isolated from the medicinal plant Dianella ensifolia and functions primarily as a competitive, reversible tyrosinase inhibitor [2]. The compound is commercially supplied as a whitening agent for topical cosmetic formulations, with a specified purity range of 98–101% [1].

Dimethoxytolyl Propylresorcinol (UP302): Why Structural Analogs Cannot Be Substituted Without Quantitative Justification


Resorcinol derivatives exhibit wide-ranging potencies and selectivity profiles that are exquisitely sensitive to substitution patterns [1]. While many diarylpropane and alkyl resorcinol analogs share the same core scaffold, their inhibitory constants (Ki) and IC50 values against tyrosinase and melanin formation can vary by orders of magnitude [1]. Consequently, substituting Dimethoxytolyl Propylresorcinol (UP302) with 4-butylresorcinol, phenylethyl resorcinol, kojic acid, or hydroquinone without accounting for these specific quantitative differences will yield unpredictable efficacy in formulation development and clinical outcomes.

Dimethoxytolyl Propylresorcinol (UP302): A Quantitative Differentiation Guide for Procurement and Formulation Decisions


Superior Competitive Binding Affinity vs. 4-Butylresorcinol on Mushroom Tyrosinase

UP302 demonstrates a markedly higher affinity for the tyrosinase active site compared to 4-butylresorcinol. In a direct kinetic assay using mushroom tyrosinase, UP302 exhibited a competitive inhibition constant (Ki) of 0.3 μM [1]. In contrast, 4-butylresorcinol (Rucinol) shows a significantly weaker binding affinity, with a reported Ki of approximately 9 μM against human tyrosinase in a cell-free HTS assay [2]. This represents a ~30-fold difference in binding potency, underscoring UP302's superior capacity to occupy the enzyme's active site at lower concentrations.

Tyrosinase inhibition Competitive binding Resorcinol derivatives

22-Fold Greater Murine Tyrosinase Inhibition vs. Kojic Acid

In a direct head-to-head enzymatic assay using murine tyrosinase, UP302 demonstrated an IC50 of 12 μM, compared to 273 μM for kojic acid—a widely used cosmetic whitening agent [1]. This quantifies to a 22-fold higher potency for UP302 under identical experimental conditions. The substantial difference highlights the significant performance advantage of UP302 in suppressing the key enzyme responsible for melanogenesis.

Tyrosinase inhibition Potency comparison Kojic acid

Enhanced Melanin Suppression in Human Melanocytes vs. Kojic Acid

In human primary melanocyte cultures, UP302 inhibited melanin formation with an IC50 of 8 μM [1]. While a direct head-to-head IC50 for kojic acid in the same human melanocyte assay is not reported in this study, the same paper establishes kojic acid's murine tyrosinase IC50 at 273 μM, providing a cross-study potency baseline. The 34-fold lower IC50 of UP302 in human melanocytes (8 μM vs. 273 μM) strongly suggests a similarly enhanced efficacy in suppressing melanin production in human cells. Furthermore, long-term treatment of cultured melanocytes with up to 62 μM UP302 revealed no detectable cytotoxicity, confirming a favorable safety profile at concentrations far exceeding the efficacious dose [1].

Melanin synthesis Human melanocytes Cellular efficacy

Validated Efficacy in a 3D Reconstructed Human Skin Model

Topical application of 0.1% UP302 in a MelanoDerm™ 3D reconstructed human skin model resulted in significant skin lightening and a measurable decrease in melanin production [1]. Crucially, this effect was achieved without any adverse impact on cell viability, melanocyte morphology, or overall tissue histology [1]. In contrast, 4-butylresorcinol, while also effective, has been reported to reduce cell viability in a concentration-dependent manner in some studies, raising potential formulation safety considerations at higher concentrations [2]. The MelanoDerm™ model is a widely accepted surrogate for human skin, providing strong translational evidence for UP302's efficacy and safety profile in topical applications.

Reconstructed skin MelanoDerm In vivo relevance

Dimethoxytolyl Propylresorcinol (UP302): Targeted Application Scenarios Derived from Quantitative Evidence


Formulation of High-Potency, Low-Concentration Whitening Serums and Creams

Given its 22-fold greater murine tyrosinase inhibition and 8 μM IC50 in human melanocytes [1], UP302 is ideally suited for formulations requiring high whitening efficacy at low active ingredient concentrations. This allows for cost-effective product development while minimizing potential irritation associated with higher loads of less potent alternatives like kojic acid.

Development of Topical Products for Sensitive Skin or Post-Procedure Hyperpigmentation

The reconstructed skin model data confirms that 0.1% UP302 achieves significant depigmentation without cytotoxicity or histological damage [1]. This positions UP302 as a preferred ingredient for formulations intended for sensitive skin, periorbital application, or post-dermatological procedure care, where safety and tolerability are paramount.

Replacement of Hydroquinone in Regulated Cosmetic Markets

While hydroquinone exhibits similar melanin inhibition potency (IC50 ~16 μM), its irreversible mechanism and association with exogenous ochronosis limit its use in many jurisdictions [1]. UP302's reversible, competitive inhibition and favorable safety profile in human skin models [1] make it a scientifically valid alternative for formulators seeking to replace hydroquinone in compliance with stricter cosmetic regulations, such as those in the EU and China.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethoxytolyl Propylresorcinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.